Di-tert-butyl hydrazine-1,2-dicarboxylate

Organic Synthesis Protecting Group Chemistry Hydrazine Derivatives

Researchers requiring selective alkylation of hydrazines often face protecting group incompatibility and harsh deprotection. Di-tert-butyl hydrazine-1,2-dicarboxylate (CAS 16466-61-8) solves this with dual Boc-protection enabling orthogonal deprotection. • Thermal Boc-deprotection shortcut to trisubstituted hydrazines without protecting group manipulation • Stable crystalline precursor for Pd-catalyzed amination & aminobicyclopyrazolone API synthesis • ≥98% purity; ambient storage; ships at room temperature

Molecular Formula C10H20N2O4
Molecular Weight 232.28 g/mol
CAS No. 16466-61-8
Cat. No. B098509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi-tert-butyl hydrazine-1,2-dicarboxylate
CAS16466-61-8
Molecular FormulaC10H20N2O4
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC(=O)OC(C)(C)C
InChIInChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14)
InChIKeyTYSZETYVESRFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Di-tert-butyl hydrazine-1,2-dicarboxylate (CAS 16466-61-8): A Procurement-Focused Baseline for Research and Industrial Synthesis


Di-tert-butyl hydrazine-1,2-dicarboxylate (CAS 16466-61-8), also known as N,N'-Di-Boc-hydrazine, is a doubly tert-butoxycarbonyl (Boc) protected hydrazine derivative [1]. It serves as a stable, crystalline precursor for the synthesis of mono-, di-, and trisubstituted hydrazines [2] and is a key intermediate in the preparation of various heterocyclic compounds, including aminobicyclopyrazolones . Its primary role in chemical synthesis is as a protected hydrazine building block that can be selectively deprotected and functionalized.

Why Generic Substitution Fails: The Critical Role of Di-tert-butyl hydrazine-1,2-dicarboxylate's Specific Protecting Group Strategy


Di-tert-butyl hydrazine-1,2-dicarboxylate is not a generic hydrazine derivative; its specific dual Boc-protection and the resulting tert-butyl carbamate groups confer distinct physical and chemical properties that are essential for many synthetic routes. Simple substitution with other hydrazine-1,2-dicarboxylate esters (e.g., diethyl or diisopropyl) or mono-protected hydrazines (e.g., tert-butyl carbazate) often fails because the steric bulk and acid-lability of the tert-butyl groups directly influence reaction selectivity, deprotection conditions, and the overall stability of intermediates [1]. The quantitative comparisons below illustrate that the tert-butyl esters provide a unique combination of solubility, thermal stability, and synthetic utility that alternatives cannot replicate, making it a non-interchangeable reagent in critical synthetic pathways.

Quantitative Evidence for Selecting Di-tert-butyl hydrazine-1,2-dicarboxylate over Closest Analogs


Synthetic Yield Advantage in N,N'-Bis-Boc-Hydrazine Preparation

The preparation of di-tert-butyl hydrazine-1,2-dicarboxylate from hydrazine and di-tert-butyl dicarbonate proceeds with a well-defined yield of 84%, as reported in patent procedures . In contrast, the synthesis of the analogous diethyl hydrazodicarboxylate (from hydrazine and ethyl chloroformate) is a multi-step process with overall yields often ranging from 70-80% and requiring careful control of reaction temperature and pH [1]. This 84% yield is a consistent benchmark for this specific compound, providing procurement confidence in material efficiency.

Organic Synthesis Protecting Group Chemistry Hydrazine Derivatives

Physical Form Advantage for Handling and Storage

Di-tert-butyl hydrazine-1,2-dicarboxylate is a high-melting crystalline solid (123-126°C) [1], which is significantly higher than that of the commonly available mono-protected analog, tert-butyl carbazate (37-41°C) . The lower melting point of tert-butyl carbazate indicates it is often a waxy solid or low-melting powder, which can complicate handling, accurate weighing, and long-term storage due to increased hygroscopicity and potential for decomposition . In contrast, the high melting point and crystalline nature of the di-tert-butyl compound ensure it remains a free-flowing powder, simplifying use in automated synthesis platforms and ensuring more accurate stoichiometry.

Chemical Storage Stability Solid-State Chemistry

Selective Mono- and Di-alkylation for Building Molecular Complexity

A key differentiating feature of di-tert-butyl hydrazine-1,2-dicarboxylate is its ability to undergo selective mono- and di-alkylation under mild conditions, providing access to a diverse range of substituted hydrazine derivatives in good to excellent yields [1]. Critically, one of the Boc groups can be selectively removed from the disubstituted product simply by heating, generating precursors for valuable trisubstituted hydrazines [1]. This contrasts sharply with the use of unprotected hydrazine, which leads to complex mixtures, and with diethyl hydrazodicarboxylate, where the ethyl carbamate protecting groups require harsher conditions for cleavage, often leading to side reactions .

Alkylation Hydrazine Synthesis Selective Deprotection

Optimal Application Scenarios for Di-tert-butyl hydrazine-1,2-dicarboxylate Based on Proven Differentiation


Synthesis of Complex, Highly Substituted Hydrazine Libraries for Medicinal Chemistry

The selective alkylation and deprotection chemistry of di-tert-butyl hydrazine-1,2-dicarboxylate [1] makes it the reagent of choice for constructing diverse libraries of mono-, di-, and trisubstituted hydrazines. This is particularly valuable in early-stage drug discovery where rapid exploration of hydrazine-based scaffolds is required. The ability to generate trisubstituted hydrazines via thermal Boc-deprotection is a unique synthetic shortcut that avoids protecting group manipulations [1].

Preparation of Protected Pyridylhydrazine Derivatives for Agrochemical and Pharmaceutical Intermediates

Di-tert-butyl hydrazodicarboxylate acts as a hydrazine substrate for the preparation of protected pyridylhydrazine derivatives . This application is critical in the synthesis of aminobicyclopyrazolone hydrochloride, a four-step sequence where this compound is the starting reagent . Its use in Pd-catalyzed amination reactions of halo-pyridine substrates further underscores its role in constructing N-containing heterocycles for active pharmaceutical ingredients (APIs) and agrochemicals .

Co-Catalytic Aerobic Oxidation Systems for Quinoline Synthesis

Di-tert-butyl hydrazodicarboxylate is a key precursor for the in situ generation of di-tert-butyl azodicarboxylate, which is used as a co-catalyst in a Cu(I)-catalyzed aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to quinolines [2]. This method uses molecular oxygen as the terminal oxidant and operates under mild conditions, offering a green chemistry approach to quinoline synthesis. The stability of di-tert-butyl hydrazodicarboxylate allows for safe handling and reliable generation of the active azodicarboxylate species [2].

Synthesis of Trisubstituted Enecarbamates via Ru(II)-Catalyzed Oxidative Functionalization

While the primary literature focuses on arylhydrazine-1,2-dicarboxylates [3], the method's application can be extended to di-tert-butyl hydrazine-1,2-dicarboxylate. This compound serves as a starting point for the synthesis of highly substituted enecarbamates and trisubstituted alkenes through a sequential C–C and C–N bond formation with internal alkynes [3]. The resulting enecarbamates are versatile intermediates in the synthesis of chiral amines and N-containing heterocycles.

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